

"1-(2-methyl-3-nitrophenyl)-1H-pyrrole CAS number 52414-57-0 properties"

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Compound of Interest

Compound Name: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole

Cat. No.: B1347714

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Technical Guide: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole (CAS 52414-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound **1-(2-methyl-3-nitrophenyl)-1H-pyrrole**. Due to the limited availability of in-depth experimental data in publicly accessible domains, this document summarizes existing physicochemical data and provides a theoretical framework for its synthesis and spectroscopic characterization based on established chemical principles and data for analogous structures.

Physicochemical Properties

The known physicochemical properties of **1-(2-methyl-3-nitrophenyl)-1H-pyrrole** are summarized in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
CAS Number	52414-57-0	[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	202.21 g/mol	[1]
Melting Point	70-72 °C	[1]
Boiling Point	332 °C	[1]
Flash Point	153.5 °C	[1]
XLogP3	2.5	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

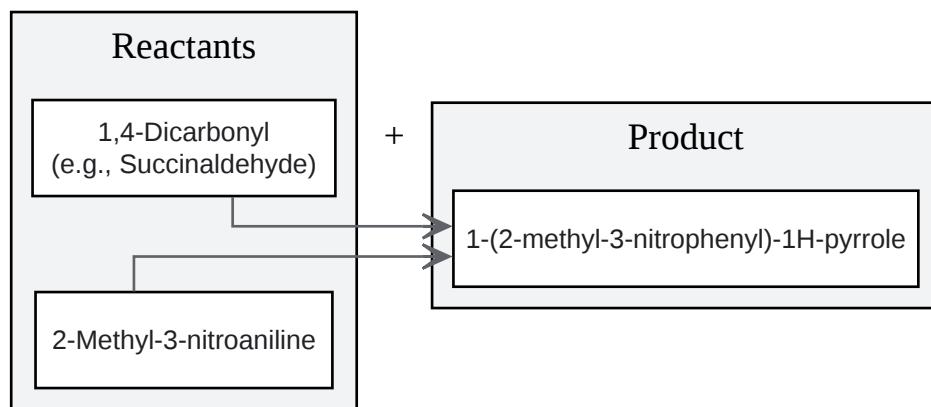
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2-methyl-3-nitrophenyl)-1H-pyrrole** is not readily available in the surveyed literature, the structure of the molecule suggests that it can be synthesized via established methods for N-aryl pyrrole formation. The most probable synthetic routes are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

Theoretical Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. For the target molecule, this would involve the condensation of a suitable 1,4-dicarbonyl compound with 2-methyl-3-nitroaniline.

Reaction Scheme:



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Caption: Paal-Knorr synthesis pathway for the target molecule.

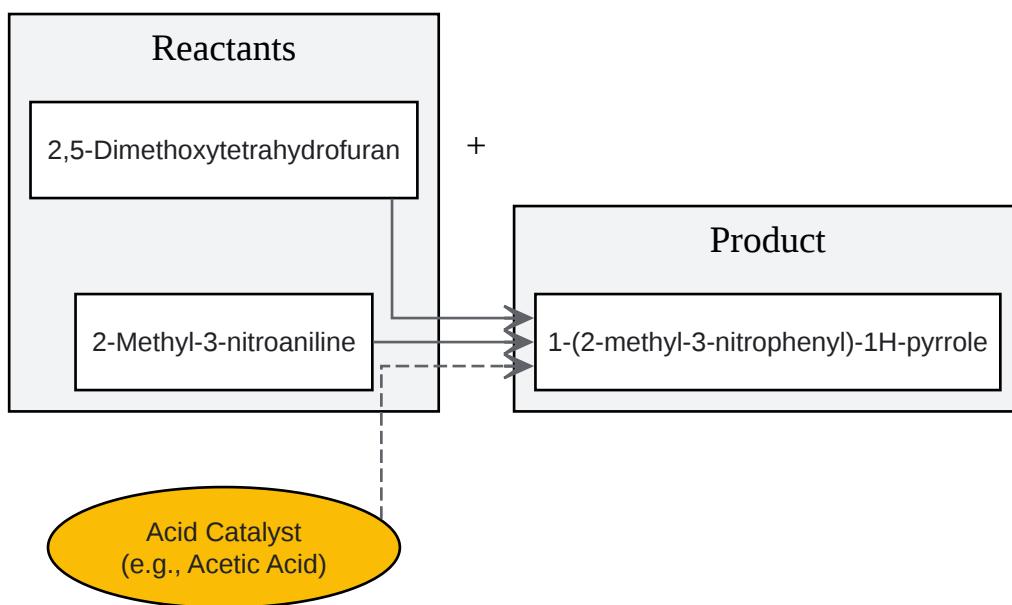
General Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add 2-methyl-3-nitroaniline (1 equivalent).
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure **1-(2-methyl-3-nitrophenyl)-1H-pyrrole**.

Theoretical Clauson-Kaas Synthesis

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles, typically from the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Reaction Scheme:



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Caption: Clauson-Kaas synthesis pathway for the target molecule.

General Experimental Protocol (Hypothetical):

- Reaction Setup: A mixture of 2-methyl-3-nitroaniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1-1.2 equivalents) is prepared in a suitable acidic solvent, typically glacial acetic acid.
- Reaction Conditions: The mixture is heated to reflux for a period of 1 to 4 hours. Reaction progress is monitored by TLC.
- Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration.
- Purification: The collected solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Data (Predicted)

Detailed, experimentally-derived spectroscopic data for **1-(2-methyl-3-nitrophenyl)-1H-pyrrole** is not available in the public domain. However, based on the chemical structure, the

expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the nitrophenyl group.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Pyrrole H-2, H-5	~ 6.8 - 7.2	Triplet
Pyrrole H-3, H-4	~ 6.2 - 6.5	Triplet
Phenyl H-4	~ 7.8 - 8.0	Doublet of doublets
Phenyl H-5	~ 7.5 - 7.7	Triplet
Phenyl H-6	~ 7.3 - 7.5	Doublet of doublets
Methyl (CH ₃)	~ 2.2 - 2.5	Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrrole and nitrophenyl rings.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Pyrrole C-2, C-5	~ 120 - 125
Pyrrole C-3, C-4	~ 108 - 112
Phenyl C-1 (C-N)	~ 135 - 140
Phenyl C-2 (C-CH ₃)	~ 130 - 135
Phenyl C-3 (C-NO ₂)	~ 148 - 152
Phenyl C-4, C-5, C-6	~ 120 - 130
Methyl (CH ₃)	~ 15 - 20

IR Spectroscopy

The infrared spectrum will exhibit absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3000 - 3100
Aliphatic C-H stretch (CH ₃)	2850 - 3000
C=C stretch (aromatic)	1450 - 1600
N-O stretch (nitro group)	1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)
C-N stretch	1300 - 1350

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

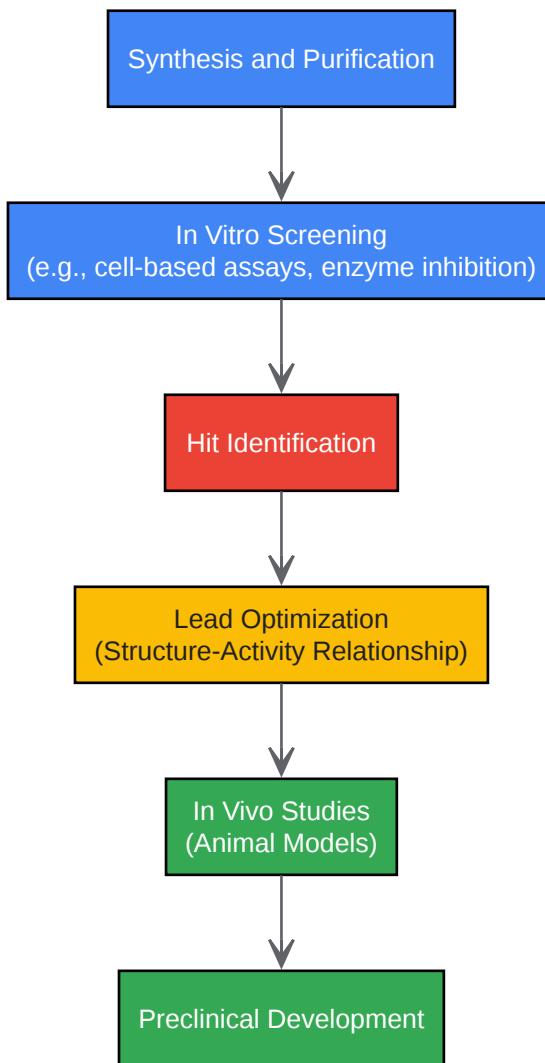
Ion	Expected m/z
[M] ⁺	202.07

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for **1-(2-methyl-3-nitrophenyl)-1H-pyrrole**, the pyrrole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The presence of the nitrophenyl group can also influence the biological activity, potentially through interactions with specific biological targets or by altering the pharmacokinetic properties of the molecule.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of **1-(2-methyl-3-nitrophenyl)-1H-pyrrole**. The workflow for such an investigation is outlined below.



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Caption: Workflow for investigating the biological activity of the target compound.

Conclusion

1-(2-methyl-3-nitrophenyl)-1H-pyrrole is a compound with established physicochemical properties but limited publicly available data regarding its synthesis, detailed spectroscopic characterization, and biological activity. The theoretical synthetic and analytical frameworks provided in this guide offer a starting point for researchers interested in further investigating this

molecule. Given the prevalence of the pyrrole scaffold in medicinal chemistry, this compound represents a potential candidate for future drug discovery and development efforts.

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References

- 1. rsc.org [rsc.org]
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